3-Methoxy-N-methyldesloratadine

Description

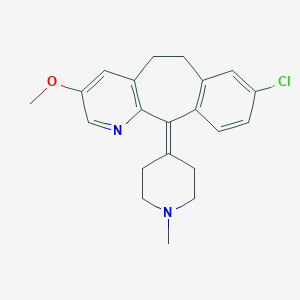

Structure

2D Structure

Properties

IUPAC Name |

13-chloro-6-methoxy-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O/c1-24-9-7-14(8-10-24)20-19-6-5-17(22)11-15(19)3-4-16-12-18(25-2)13-23-21(16)20/h5-6,11-13H,3-4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYKRGLBQBBZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592923 | |

| Record name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165739-72-0 | |

| Record name | 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165739-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-N-methyldesloratadine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-Methoxy-N-methyldesloratadine, a known process-related impurity and potential degradation product of the second-generation antihistamine, Desloratadine. The document consolidates available information on its chemical structure, and properties, and outlines a putative synthetic pathway. Furthermore, it details analytical methodologies for its detection and quantification within pharmaceutical formulations. Due to the limited publicly available data, this guide also highlights the current gaps in knowledge regarding the specific pharmacological and toxicological profile of this compound.

Introduction

Desloratadine, the active metabolite of loratadine, is a potent and long-acting tricyclic H1-antihistamine with a selective peripheral antagonist action.[1] As with any active pharmaceutical ingredient (API), the purity profile of Desloratadine is of critical importance for ensuring its safety and efficacy. This compound has been identified as a process-related impurity that can arise during the manufacturing process of Desloratadine or as a degradation product.[2] Its structure suggests that it may be formed through methylation and methoxylation reactions during the synthesis of the parent drug.[2] The control and monitoring of such impurities are mandated by regulatory agencies worldwide, necessitating a thorough understanding of their chemical characteristics and the development of robust analytical methods for their detection.

Chemical Structure and Properties

The chemical structure of this compound is derived from the core structure of Desloratadine with the addition of a methoxy group on the pyridine ring and a methyl group on the piperidine nitrogen.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 8-chloro-11-(1-methylpiperidin-4-ylidene)-3-methoxy-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine | - |

| CAS Number | 165739-72-0 | [2] |

| Molecular Formula | C₂₁H₂₃ClN₂O | [3] |

| Molecular Weight | 354.87 g/mol | [4] |

| Monoisotopic Mass | 354.1550 u | - |

| Appearance | White to off-white solid (presumed) | - |

Synthesis and Formation

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, its structure suggests a potential synthetic route originating from Desloratadine or its precursors. The key transformations would involve N-methylation of the piperidine ring and methoxylation of the pyridine ring. A plausible, though not definitively documented, synthetic pathway is outlined below.

Caption: A proposed synthetic pathway for this compound.

Analytical Methodologies

The detection and quantification of this compound as an impurity in Desloratadine drug substances and products are crucial for quality control. High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC) are the primary techniques employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification.

Table 2: Key Parameters for Analytical Methods

| Parameter | Method | Details |

| Separation Technique | Reverse-Phase HPLC/UPLC | C18 column is commonly used. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). | |

| Detection | UV spectrophotometry (e.g., at 280 nm) or Mass Spectrometry (MS/MS). | |

| Quantification | External standard method using a certified reference standard of this compound. |

Experimental Protocol: Impurity Profiling by HPLC

The following is a generalized protocol for the analysis of Desloratadine and its related impurities. Method optimization and validation are essential for specific applications.

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile).

-

Prepare a stock solution of the Desloratadine API or a solution of the drug product.

-

Create working solutions of the reference standard and sample at appropriate concentrations for analysis.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.02 M Ammonium acetate buffer (pH adjusted to 4.5 with acetic acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of all impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV at 280 nm.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the peak area and the concentration of the reference standard.

-

Caption: A general workflow for the analysis of impurities in pharmaceutical products.

Pharmacological and Toxicological Profile

Currently, there is a significant lack of publicly available information regarding the pharmacological activity and toxicological profile of this compound. As a qualified impurity, its levels in the final drug product are strictly controlled to be below established safety thresholds. However, without specific studies, its potential to interact with biological targets, including the H1 receptor or other receptors, remains unknown. Further research is required to elucidate any potential biological effects and to perform a comprehensive risk assessment.

Conclusion

This compound is a recognized impurity of Desloratadine, necessitating its careful monitoring and control during drug manufacturing. While its chemical structure is well-defined and analytical methods for its detection are established, a significant data gap exists concerning its specific physicochemical properties, a detailed synthetic protocol, and, most importantly, its pharmacological and toxicological profile. This technical guide serves as a consolidated resource of the current knowledge and underscores the need for further research to fully characterize this compound and ensure the continued safety and quality of Desloratadine-containing medicines.

References

3-Methoxy-N-methyldesloratadine mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 3-Methoxy-N-methyldesloratadine

Disclaimer: Direct experimental data on the mechanism of action of this compound is not extensively available in public literature. This compound is recognized as a process-related impurity or a potential degradation product of Desloratadine.[1] Consequently, this guide outlines its mechanism of action by extrapolating from the well-characterized pharmacology of its parent compound, desloratadine, and by considering the influence of its specific chemical modifications.

Executive Summary

This compound is a derivative of desloratadine, a potent and long-acting second-generation antihistamine.[2][3] Based on the robust data available for desloratadine, it is hypothesized that this compound functions as a selective inverse agonist of the histamine H1 receptor. This action involves binding to the H1 receptor and stabilizing its inactive conformation, thereby reducing the receptor's basal activity and competitively inhibiting histamine binding. This antagonism of the H1 receptor is expected to block the downstream signaling cascade involving the Gq/11 protein, phospholipase C, and subsequent mobilization of intracellular calcium, which is responsible for mediating allergic and inflammatory responses.

Inferred Mechanism of Action

Primary Target: The Histamine H1 Receptor

The primary molecular target for this compound is presumed to be the histamine H1 receptor, a G-protein coupled receptor (GPCR).[4] Desloratadine, the parent compound, exhibits high affinity and selectivity for the H1 receptor.[5][6] The structural modifications in this compound are not expected to fundamentally alter this primary target selectivity.

Inverse Agonism at the H1 Receptor

The histamine H1 receptor displays constitutive activity, meaning it can signal in the absence of an agonist like histamine.[7][8] Modern antihistamines, including desloratadine, are not neutral antagonists but are classified as inverse agonists.[7][8][9] They bind to the H1 receptor and stabilize its inactive conformation, thus reducing the basal level of receptor signaling.[10][11] This inverse agonism is a key aspect of their therapeutic effect, as it can suppress inflammatory mediator release even without high levels of histamine.[7] It is highly probable that this compound shares this property of inverse agonism.

Modulation of the H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[12][13] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then stimulates phospholipase C (PLC-β).[13][14] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[14][15] DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[12] This signaling cascade ultimately leads to the physiological responses associated with allergy and inflammation.

As an inverse agonist, this compound would be expected to inhibit this pathway by preventing both agonist-induced and constitutive activation of the H1 receptor.

Quantitative Data for Parent Compound: Desloratadine

All quantitative data available pertains to desloratadine. These values provide a benchmark for the expected potency of its derivatives.

| Parameter | Value | Receptor/System | Description |

| Binding Affinity (Ki) | 0.9 ± 0.1 nM | Recombinant human H1 receptor | Inhibitory constant determined in competition binding studies, indicating high affinity for the receptor.[6] |

| Dissociation Constant (Kd) | 1.1 ± 0.2 nM | Recombinant human H1 receptor | Equilibrium dissociation constant from saturation binding studies, confirming high affinity.[6] |

| Functional Antagonism (Kb) | 0.2 ± 0.14 nM | CHO cells expressing human H1 receptor | Apparent antagonist dissociation constant derived from functional assays measuring histamine-stimulated calcium increase.[6] |

| Histamine Stimulation (EC50) | 170 ± 30 nM | CHO cells expressing human H1 receptor | Concentration of histamine producing a half-maximal increase in intracellular calcium.[6] |

Proposed Experimental Protocols for Pharmacological Characterization

To definitively determine the mechanism of action of this compound, a series of standard pharmacological assays are required.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Methodology: Competitive Radioligand Binding Assay.

-

Preparation of Membranes: Utilize membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the recombinant human histamine H1 receptor.[6]

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).[16]

-

Incubation: Incubate the cell membranes with a fixed concentration of a selective H1 receptor radioligand (e.g., [3H]-mepyramine) and a range of concentrations of the unlabeled test compound (this compound).[16][17]

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., incubate for 4 hours).[16]

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C plates) using a cell harvester.[16]

-

Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and then derive the Ki value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

Objective: To determine the functional potency (IC50) and mode of action (antagonism vs. inverse agonism) of this compound.

Methodology: Fluorometric Calcium Flux Assay.[18][19]

-

Cell Culture: Plate cells expressing the human H1 receptor (e.g., CHO-H1 or HeLa) in 96-well or 384-well microplates.[6][20]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Inverse Agonism Assessment:

-

Add varying concentrations of this compound to the cells.

-

Measure the fluorescence signal to detect any decrease below the basal (constitutive) signaling level. A reduction below baseline indicates inverse agonism.

-

-

Antagonism Assessment:

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 90 minutes).[6]

-

Stimulate the cells with a fixed concentration of histamine (e.g., its EC80 value).

-

Measure the peak fluorescent response, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Plot the histamine-stimulated response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the histamine-induced response.

-

Conclusion

While direct experimental validation is pending, the available evidence strongly suggests that this compound acts as a selective inverse agonist at the histamine H1 receptor. Its mechanism is rooted in the well-established pharmacology of its parent compound, desloratadine. The compound is expected to competitively block histamine binding and reduce the constitutive activity of the H1 receptor, thereby inhibiting the Gq/PLC/Ca²⁺ signaling pathway that drives allergic responses. The proposed experimental protocols provide a clear roadmap for the definitive characterization of its pharmacological profile.

References

- 1. This compound | 165739-72-0 | Benchchem [benchchem.com]

- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Histamine receptor - Wikipedia [en.wikipedia.org]

- 5. Desloratadine: Package Insert / Prescribing Information [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H1 antagonist - Wikipedia [en.wikipedia.org]

- 10. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. innoprot.com [innoprot.com]

- 19. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 20. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of 3-Methoxy-N-methyldesloratadine: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Methoxy-N-methyldesloratadine is recognized primarily as a process-related impurity and potential degradation product in the synthesis and formulation of Desloratadine, a second-generation antihistamine.[1] While extensive pharmacological data for this specific derivative is not publicly available, its structural relationship to Desloratadine provides a framework for its anticipated mechanism of action. This document synthesizes the available information on this compound, discusses the pharmacological context derived from related Desloratadine derivatives, and outlines the standard experimental protocols used to characterize such compounds.

Introduction and Chemical Identity

This compound is a derivative of Desloratadine, characterized by the addition of a methoxy group at the 3-position and a methyl group on the piperidine nitrogen. Its significance in the pharmaceutical industry is primarily as a reference standard for quality control, ensuring the purity of Desloratadine active pharmaceutical ingredients (APIs) and finished drug products.[1] The presence of such impurities is carefully monitored as they can have their own pharmacological and toxicological profiles. While specific studies on the activity of this compound are not found in peer-reviewed literature, research on other Desloratadine derivatives aims to enhance anti-inflammatory and H1-antagonistic activities.[2][3][4]

Chemical Structure:

-

IUPAC Name: 8-Chloro-11-(1-methyl-4-piperidylidene)-3-methoxy-6,11-dihydro-5H-benzo[1][5]cyclohepta[1,2-b]pyridine

-

Molecular Formula: C₂₁H₂₃ClN₂O

-

Molecular Weight: 354.87 g/mol

Anticipated Pharmacological Profile

Based on its core structure, this compound is expected to interact with the Histamine H1 receptor. However, without experimental data, its affinity, potency, and efficacy remain speculative. The key pharmacological parameters that require experimental determination are summarized below.

Table 1: Anticipated Areas for Pharmacological Investigation

| Parameter | Description | Relevance |

| H1 Receptor Binding Affinity (Ki) | The concentration of the compound required to occupy 50% of the H1 receptors in a competitive binding assay. | Determines the compound's potency at the primary target. |

| Functional Activity (IC50/EC50) | The concentration at which the compound inhibits or stimulates 50% of the maximal response in a functional assay (e.g., calcium flux, GTPγS binding). | Characterizes the compound as an antagonist, inverse agonist, or agonist. |

| Receptor Selectivity Profile | Binding affinities for a panel of other GPCRs (e.g., muscarinic, adrenergic, serotonergic receptors). | Assesses the potential for off-target effects and side effects. |

| In Vivo Efficacy | The effect of the compound in animal models of allergic response (e.g., histamine-induced bronchoconstriction). | Evaluates the compound's therapeutic potential in a biological system. |

| Pharmacokinetic Properties (ADME) | Absorption, Distribution, Metabolism, and Excretion characteristics. | Determines the compound's bioavailability, half-life, and metabolic fate. |

Standard Experimental Protocols for Characterization

The following sections describe the standard methodologies that would be employed to determine the pharmacological profile of a novel Desloratadine derivative.

This assay quantifies the affinity of the test compound for the histamine H1 receptor by measuring its ability to displace a known radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay.

This functional assay measures the ability of the compound to act as an antagonist or inverse agonist by inhibiting histamine-induced intracellular calcium mobilization, a key step in the H1 signaling cascade.

Caption: H1 receptor signaling pathway leading to calcium release.

Conclusion

This compound is a structurally defined derivative of Desloratadine, primarily used as an analytical standard. Due to a lack of published research, its pharmacological profile has not been characterized. Based on its structural similarity to Desloratadine, it is hypothesized to be an H1 receptor antagonist. A comprehensive evaluation using standard in vitro and in vivo assays, such as radioligand binding and functional studies, would be required to elucidate its precise pharmacological activity, potency, and selectivity. Such studies are critical to understanding the potential biological impact of this and other related substances in pharmaceutical preparations.

References

- 1. This compound | 165739-72-0 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of desloratadine derivatives as antagonist of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. jocpr.com [jocpr.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, is the major active metabolite of loratadine.[1] It is widely prescribed for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), the purity of desloratadine is critical to its safety and efficacy. Process-related impurities are substances that are formed during the manufacturing process of the API and can arise from starting materials, intermediates, or reagents used in the synthesis.[2]

This technical guide focuses on 3-Methoxy-N-methyldesloratadine , a potential process-related impurity and/or degradation product of desloratadine.[2] Understanding the formation, detection, and control of such impurities is a crucial aspect of pharmaceutical development and manufacturing, mandated by regulatory agencies worldwide to ensure the quality and safety of the final drug product.

Chemical Information:

| Compound | IUPAC Name | Chemical Formula | Molar Mass | CAS Number |

| Desloratadine | 8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine | C₁₉H₁₉ClN₂ | 310.82 g/mol | 100643-71-8 |

| This compound | 8-chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine | C₂₁H₂₃ClN₂O | 370.87 g/mol | 165739-72-0 |

Regulatory Framework for Impurity Control

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline, for instance, provides a framework for the identification, qualification, and setting of acceptance criteria for impurities.

Key ICH Thresholds for Reporting, Identification, and Qualification of Impurities:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% or a level justified by toxicological data |

Note: This table provides a general summary. Researchers should always refer to the latest version of the relevant ICH guidelines for specific details.

Potential Formation Pathway of this compound

While the precise formation pathway of this compound is not extensively detailed in publicly available literature, its structure suggests potential origins from the synthesis of desloratadine, particularly when N-methyldesloratadine is an intermediate or starting material.

One common synthetic route to desloratadine involves the demethylation of N-methyldesloratadine. If the starting material or intermediates contain a methoxy substituent on the tricyclic ring system, or if methoxylation occurs as a side reaction during synthesis, this could lead to the formation of this compound.

Below is a logical diagram illustrating a hypothetical formation pathway.

Caption: Hypothetical formation pathway of this compound.

Analytical Methodologies for Impurity Profiling

The detection and quantification of process-related impurities in desloratadine are typically achieved using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). A stability-indicating method that can separate the API from its impurities and degradation products is essential.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is commonly employed for the analysis of desloratadine and its related substances.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 242 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile phase or a mixture of water and organic solvent |

Note: This is a representative method and would require optimization and validation for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for the identification and quantification of trace-level impurities.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) |

| Monitored Transitions (MRM for QqQ) | Precursor ion (m/z) → Product ion (m/z) for desloratadine and this compound |

| Collision Energy | Optimized for each analyte |

Experimental Protocols

Protocol for Forced Degradation Study of Desloratadine

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.

Objective: To investigate the degradation of desloratadine under various stress conditions.

Materials:

-

Desloratadine API

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, acetonitrile, and methanol

-

Calibrated HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve desloratadine in 0.1 M HCl and heat at 80°C for 2 hours.

-

Base Hydrolysis: Dissolve desloratadine in 0.1 M NaOH and heat at 80°C for 2 hours.

-

Oxidative Degradation: Dissolve desloratadine in 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose solid desloratadine to 105°C for 24 hours.

-

Photolytic Degradation: Expose a solution of desloratadine to UV light (254 nm) and visible light for a specified duration.

-

Sample Preparation: For each stress condition, cool the solution to room temperature, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

-

Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS method to identify and quantify any degradation products, including potential formation of methoxylated species.

Caption: Workflow for a forced degradation study of desloratadine.

Data Presentation

While quantitative data for this compound is not publicly available, the following table provides a template for summarizing analytical results for impurities in a batch of desloratadine.

Table: Impurity Profile of a Desloratadine Batch (Example)

| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) | Batch Result (%) |

| Desloratadine | 5.2 | 1.00 | - | 99.8 |

| N-methyldesloratadine | 4.8 | 0.92 | ≤ 0.10 | 0.05 |

| This compound | TBD | TBD | TBD | TBD |

| Unknown Impurity 1 | 6.1 | 1.17 | ≤ 0.10 | 0.03 |

| Total Impurities | - | - | ≤ 0.50 | 0.15 |

TBD: To Be Determined through experimental analysis.

Conclusion

This compound is a potential process-related impurity of desloratadine that requires careful monitoring and control during the drug manufacturing process. While specific public data on this impurity is scarce, a thorough understanding of desloratadine's chemistry, coupled with robust analytical methodologies and forced degradation studies, is essential for its identification, quantification, and ultimately, for ensuring the safety and quality of the final drug product. The protocols and frameworks presented in this guide provide a foundation for researchers and drug development professionals to address the challenges associated with this and other process-related impurities.

References

The Unseen Player: A Technical Guide to 3-Methoxy-N-methyldesloratadine, a Key Impurity in Desloratadine Synthesis

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 3-Methoxy-N-methyldesloratadine, a critical process-related impurity and potential degradation product of the widely-used antihistamine, Desloratadine. This document delves into its discovery, significance in pharmaceutical quality control, analytical detection methodologies, and a plausible synthetic pathway.

Introduction: The Importance of Impurity Profiling

In the realm of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide mandate the identification, quantification, and control of impurities in drug substances and products. This compound has been identified as a process-related impurity and potential degradation product associated with Desloratadine.[1] Its presence serves as a critical quality attribute, necessitating robust analytical methods for its monitoring and control throughout the drug development and manufacturing lifecycle.

Discovery and Significance

The "discovery" of this compound is not that of a novel therapeutic agent but rather its identification as an impurity during the process development and stability studies of Desloratadine. Its significance lies in its role as a marker for the quality and stability of Desloratadine formulations. The formation of such impurities can be indicative of variations in the manufacturing process or instability of the drug product under certain environmental conditions. Therefore, understanding and controlling its formation is a critical aspect of ensuring the safety and consistency of Desloratadine.

The structure of this compound suggests it may arise from specific methylation and methoxylation reactions during the synthesis of Desloratadine or its precursors.[1] Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products like this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinylidene)-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine | Internal |

| Molecular Formula | C₂₁H₂₃ClN₂O | [4] |

| Molecular Weight | 354.87 g/mol | [4] |

| CAS Number | 165739-72-0 | Internal |

Plausible Synthetic Pathway

Experimental Protocol (Hypothetical):

-

Preparation of 3-Hydroxydesloratadine: Synthesize 3-hydroxydesloratadine as a starting material.

-

Methylation Reaction:

-

Dissolve 3-hydroxydesloratadine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Add a base, for instance, sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.

-

Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, monitoring by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Analytical Methodologies for Detection and Quantification

The control of this compound as an impurity in Desloratadine relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. Stability-indicating HPLC methods are specifically designed to separate the API from its impurities and degradation products.

The following diagram illustrates a typical experimental workflow for the analysis of Desloratadine and its impurities by HPLC.

Typical HPLC Method Parameters:

The following table summarizes typical parameters for a stability-indicating HPLC method for the analysis of Desloratadine and its impurities, based on published literature.

| Parameter | Typical Value |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in isocratic or gradient elution mode. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Detection Wavelength | UV detection at a wavelength where both Desloratadine and its impurities have significant absorbance (e.g., 240-280 nm). |

| Injection Volume | 10 - 20 µL |

| Diluent | Mobile phase or a mixture of water and organic solvent. |

Experimental Protocol: Stability-Indicating HPLC Method

-

Standard and Sample Preparation:

-

Prepare a standard stock solution of this compound reference standard in a suitable diluent.

-

Prepare a sample solution of the Desloratadine drug substance or drug product at a known concentration in the same diluent.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.

-

Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.

-

-

Data Analysis:

-

Identify the peaks corresponding to Desloratadine and this compound based on their retention times compared to the standard.

-

Calculate the amount of this compound in the sample using the peak area response and the concentration of the reference standard.

-

Pharmacological Significance (or Lack Thereof)

Currently, there is no publicly available information on the specific pharmacological activity of this compound. As it is treated as an impurity, it is unlikely to have been investigated for its own therapeutic effects. The primary focus of regulatory bodies and pharmaceutical manufacturers is to ensure its levels are kept below a qualified safety threshold.

The following diagram illustrates the logical relationship concerning the assessment of impurities.

Conclusion

This compound, while not a therapeutically active molecule in its own right, plays a crucial role in the quality control of Desloratadine. Its presence and concentration are key indicators of the robustness of the manufacturing process and the stability of the final drug product. This technical guide has provided an in-depth overview of its significance, plausible synthesis, and the analytical methodologies essential for its control. For researchers and professionals in drug development, a thorough understanding of such impurities is indispensable for ensuring the delivery of safe and effective medicines to patients.

References

A Comprehensive Technical Review of 3-Methoxy-N-methyldesloratadine: A Case Study in Pharmaceutical Impurity Profiling

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 3-Methoxy-N-methyldesloratadine, focusing on its role as a process-related impurity and potential degradation product of the active pharmaceutical ingredient (API) Desloratadine. Due to the limited publicly available data on the specific pharmacology and toxicology of this compound, this paper will frame the compound as a case study to illustrate the critical importance of impurity identification, quantification, and control in drug development and manufacturing.

Introduction to this compound

This compound is a chemical entity structurally related to Desloratadine, a long-acting tricyclic H1-antihistamine. It is not developed as a therapeutic agent itself but is significant as a marker of quality for Desloratadine.[1] Its presence in Desloratadine formulations can arise from the synthetic route of the API or through degradation of the drug product over time.[1] Regulatory bodies worldwide mandate strict control over such impurities, as their presence, even in minute quantities, can potentially impact the safety and efficacy of the final pharmaceutical product.

Physicochemical Data

The fundamental physicochemical properties of this compound and its deuterated analog, which is used as an internal standard in analytical quantification, are summarized below.

| Property | This compound | This compound-d4 |

| Molecular Formula | C₂₁H₂₃ClN₂O | C₂₁H₁₉D₄ClN₂O |

| Molecular Weight | 354.87 g/mol | 358.90 g/mol |

| CAS Number | 165739-72-0 | 1189445-21-3 |

| Chemical Name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine |

Genesis of this compound

The formation of this compound is primarily associated with two pathways:

-

Process-Related Impurity: It can be formed during the synthesis of Desloratadine due to side reactions of intermediates or reagents. The specific steps involving methylation and methoxylation reactions are potential sources.[1]

-

Degradation Product: Desloratadine can degrade under certain conditions of light, heat, or interaction with excipients, potentially leading to the formation of this compound.[1]

The control of such impurities is a critical aspect of pharmaceutical development, necessitating robust analytical methods for their detection and quantification.[1][4]

The Role of Impurity Profiling in Drug Development

The identification and management of impurities like this compound are integral to the drug development process. The general workflow for this process is outlined in the diagram below.

Experimental Protocols for Impurity Detection

While specific experimental protocols for the isolation and characterization of this compound are not extensively detailed in public literature, a general approach using High-Performance Liquid Chromatography (HPLC) is standard in the pharmaceutical industry for impurity analysis.

Representative HPLC Method for Desloratadine and its Impurities:

A reversed-phase HPLC method is typically employed for the separation and quantification of Desloratadine and its related substances.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: UV detection is often performed at a wavelength where both the API and the impurities have significant absorbance, for instance, around 220 nm.

-

Quantification: The concentration of impurities is determined by comparing their peak areas to that of a reference standard of a known concentration.

The following diagram illustrates a typical analytical workflow for impurity quantification using HPLC.

References

Physicochemical Characteristics of 3-Methoxy-N-methyldesloratadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical characteristics of 3-Methoxy-N-methyldesloratadine, a process-related impurity and potential degradation product of the second-generation antihistamine, Desloratadine. Due to the limited availability of specific experimental data for this compound in public literature, this guide also outlines the standard experimental protocols for the determination of key physicochemical parameters for pharmaceutical compounds of this nature. Furthermore, this document includes graphical representations of a general workflow for impurity characterization and the metabolic pathway of the parent compound, Desloratadine, to provide a broader context for researchers in the field.

Introduction

This compound is a molecule of interest in the pharmaceutical industry, primarily due to its association with the manufacturing and stability of Desloratadine.[1] As a process-related impurity and potential degradant, its characterization is crucial for ensuring the quality, safety, and efficacy of the final drug product. A thorough understanding of its physicochemical properties is the foundation for developing analytical methods for its detection and control, as well as for assessing its potential toxicological impact.

This guide summarizes the currently available data for this compound and provides a framework of standard methodologies for the experimental determination of its core physicochemical properties.

Physicochemical Properties

The publicly available physicochemical data for this compound is limited. The known properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃ClN₂O | LGC Standards[2] |

| Molecular Weight | 354.87 g/mol | LGC Standards[2] |

No experimental data for properties such as melting point, boiling point, pKa, and solubility are currently available in the public domain.

Standard Experimental Protocols for Physicochemical Characterization

The following sections describe standard, widely accepted experimental protocols that can be employed to determine the key physicochemical characteristics of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity.[3][4][5]

Principle: This method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[6][7] Pure substances typically exhibit a sharp melting point, while impurities can lead to a depressed and broader melting range.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt)[5]

-

Glass capillary tubes (sealed at one end)[7]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Determination of Approximate Melting Point: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range.[5]

-

Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool. The sample is then heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation of the melting process.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a crucial parameter that influences the solubility, absorption, distribution, metabolism, and excretion (ADME) of a drug molecule.[8][9][10]

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)[11]

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Calibration: The pH meter is calibrated using standard buffer solutions.

-

Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (typically water or a co-solvent system for poorly soluble compounds).

-

Titration: The sample solution is titrated with the standardized acid or base. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa value is determined from the midpoint of the buffer region or the inflection point of the titration curve. For robust data, the titration should be performed multiple times.[11]

Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property that affects a drug's bioavailability and formulation development.[13][14]

Principle: The shake-flask method, a common technique for determining thermodynamic solubility, involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[13]

Apparatus:

-

Shaking incubator or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[13]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

Visualizations

General Workflow for Physicochemical Characterization of a Pharmaceutical Impurity

The following diagram illustrates a typical workflow for the characterization of a process-related impurity like this compound.

Caption: Workflow for impurity characterization.

Metabolic Pathway of Desloratadine

To provide context, the following diagram illustrates the major metabolic pathway of the parent compound, Desloratadine. It is important to note that this pathway describes the metabolism of Desloratadine and not necessarily this compound.

Caption: Desloratadine metabolic pathway.

The metabolism of Desloratadine is a multi-step process. It is first converted to an N-glucuronide intermediate by the enzyme UGT2B10. This intermediate is then hydroxylated by CYP2C8 to form 3-hydroxydesloratadine, which is subsequently glucuronidated for excretion.[15]

Conclusion

References

- 1. This compound | 165739-72-0 | Benchchem [benchchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. thinksrs.com [thinksrs.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. mt.com [mt.com]

- 8. ICI Journals Master List [journals.indexcopernicus.com]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxy-N-methyldesloratadine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an overview of 3-Methoxy-N-methyldesloratadine, a compound of interest in the pharmaceutical analysis of Desloratadine-based products.

| Parameter | Value | Source(s) |

| CAS Number | 165739-72-0 | [1] |

| Molecular Formula | C₂₁H₂₃ClN₂O | [1] |

| Molecular Weight | 354.87 g/mol | [1] |

Context and Significance

This compound is recognized as a process-related impurity and potential degradation product of Desloratadine, a widely used second-generation antihistamine.[2] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that is closely monitored by regulatory agencies to ensure the safety and efficacy of medications.[3] Therefore, the identification and quantification of compounds like this compound are essential aspects of pharmaceutical quality control.

The formation of such impurities can occur during the synthesis of the API or through degradation of the drug substance over time, potentially influenced by factors such as storage conditions and interactions with excipients.[2]

Analytical Methodologies for Impurity Profiling

While specific, detailed experimental protocols for the dedicated analysis of this compound are not extensively documented in publicly available scientific literature, the general approach to impurity profiling of Desloratadine involves advanced analytical techniques. The methods cited in the literature for the analysis of Desloratadine and its related substances provide a framework for the detection and quantification of this specific impurity.

General Experimental Approach:

Forced degradation studies are typically performed on Desloratadine to identify potential degradation products.[4][5][6] These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[4][5][6]

The resulting mixture of the parent drug and its degradation products is then analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) for structural elucidation.[3][4]

A general workflow for such an analysis is outlined below:

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | 165739-72-0 | Benchchem [benchchem.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Unveiling the Therapeutic Potential of 3-Methoxy-N-methyldesloratadine: A Technical Guide for Drug Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methoxy-N-methyldesloratadine, a close structural analog and known process impurity of the widely used second-generation antihistamine Desloratadine, presents an intriguing subject for therapeutic exploration. While currently recognized primarily in the context of pharmaceutical quality control, its unique structural modifications—the addition of a methoxy group and an N-methylation—warrant a thorough investigation into its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of a hypothetical development pathway for this compound, from initial pharmacological characterization to potential clinical applications. By leveraging the well-established profile of Desloratadine, we delineate the key experimental protocols and data required to ascertain the therapeutic viability of this compound. This document serves as a foundational roadmap for researchers and drug development professionals interested in exploring the therapeutic landscape of novel antihistaminic compounds.

Chemical and Physicochemical Properties

This compound is a tertiary amine and a derivative of the tricyclic antihistamine Desloratadine.[1] Its core structure is a dibenzocycloheptapyridine ring, which is characteristic of many first and second-generation antihistamines. The key structural differences from Desloratadine are the presence of a methoxy group on the pyridine ring and a methyl group on the piperidine nitrogen.

| Property | Value | Reference |

| Molecular Formula | C21H23ClN2O | |

| Molecular Weight | 354.87 g/mol | |

| CAS Number | 165739-72-0 | [1] |

| Physical State | Solid (predicted) | N/A |

| Solubility | To be determined | N/A |

| pKa | To be determined | N/A |

| LogP | To be determined | N/A |

Hypothesized Pharmacological Profile and Mechanism of Action

Based on its structural similarity to Desloratadine, it is hypothesized that this compound will act as an antagonist or inverse agonist at the histamine H1 receptor. The binding affinity and selectivity for the H1 receptor, as well as potential off-target activities, would need to be determined experimentally. The structural modifications may influence its potency, duration of action, and metabolic profile compared to Desloratadine.

Potential Signaling Pathway Inhibition

The primary signaling pathway inhibited by H1 receptor antagonists is the Gq/11-mediated activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).

Figure 1: Hypothesized H1 Receptor Signaling Pathway Antagonism.

Potential Therapeutic Applications

Given its lineage from Desloratadine, this compound could potentially be developed for the treatment of allergic conditions. The key differentiator would be an improved therapeutic index, such as enhanced potency, a longer half-life allowing for less frequent dosing, or a more favorable safety profile.

Potential Indications:

-

Allergic Rhinitis

-

Urticaria

-

Atopic Dermatitis

-

Allergic Asthma (as an adjunct therapy)

Proposed Experimental Protocols

A systematic evaluation of this compound would require a series of in vitro and in vivo studies to establish its pharmacological profile and therapeutic potential.

In Vitro Pharmacological Profiling

Objective: To determine the binding affinity and functional activity of this compound at the histamine H1 receptor and a panel of other receptors to assess selectivity.

Methodologies:

-

Receptor Binding Assays:

-

Principle: Competitive radioligand binding assays using membranes from cells expressing the human H1 receptor.

-

Protocol:

-

Prepare cell membranes from HEK293 cells stably expressing the human H1 receptor.

-

Incubate membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

-

-

-

Functional Assays:

-

Principle: Measure the ability of the compound to inhibit histamine-induced intracellular signaling.

-

Protocol (Calcium Mobilization Assay):

-

Culture CHO-K1 cells stably expressing the human H1 receptor.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate cells with a sub-maximal concentration of histamine.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the IC50 for the inhibition of the histamine response.

-

-

In Vivo Efficacy Models

Objective: To evaluate the antihistaminic and anti-allergic effects of this compound in animal models.

Methodologies:

-

Histamine-Induced Bronchoconstriction in Guinea Pigs:

-

Principle: Assess the ability of the compound to protect against histamine-induced airway obstruction.

-

Protocol:

-

Administer this compound or vehicle orally to guinea pigs.

-

After a defined pre-treatment period, expose the animals to an aerosol of histamine.

-

Measure the time to onset of bronchoconstriction using a whole-body plethysmograph.

-

An increase in the time to onset of bronchoconstriction indicates a protective effect.

-

-

-

Ovalbumin-Induced Allergic Airway Inflammation in Mice:

-

Principle: Model the inflammatory component of allergic asthma.

-

Protocol:

-

Sensitize mice to ovalbumin (OVA) via intraperitoneal injection.

-

Challenge the sensitized mice with aerosolized OVA to induce airway inflammation.

-

Treat mice with this compound or vehicle prior to OVA challenge.

-

Assess airway inflammation by measuring inflammatory cell counts in bronchoalveolar lavage (BAL) fluid and by histological analysis of lung tissue.

-

-

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

-

Protocol (Rodent Pharmacokinetics):

-

Administer a single dose of this compound to rats via intravenous and oral routes.

-

Collect blood samples at multiple time points post-dosing.

-

Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

-

Hypothetical Drug Development Workflow

The development of this compound would follow a standard preclinical drug development pipeline.

Figure 2: Proposed Preclinical Development Workflow.

Data Summary and Comparative Analysis

The following table presents a hypothetical comparison of key pharmacological parameters for Desloratadine and the target profile for this compound.

| Parameter | Desloratadine (Reference Values) | This compound (Target Profile) |

| H1 Receptor Binding Affinity (Ki) | 0.4 - 2 nM | < 1 nM |

| Oral Bioavailability | ~35% | > 50% |

| Half-life (t1/2) | ~27 hours | > 30 hours |

| CNS Penetration | Low | Low to negligible |

| CYP450 Inhibition (IC50) | > 10 µM | > 10 µM |

Conclusion

While this compound is currently viewed through the lens of being a manufacturing impurity, its structural analogy to Desloratadine provides a strong rationale for its investigation as a potential therapeutic agent. The proposed research and development plan outlines a clear and systematic approach to elucidating its pharmacological profile and evaluating its therapeutic potential. The key to its success as a drug candidate will lie in demonstrating a superior clinical profile compared to existing second and third-generation antihistamines, potentially through enhanced potency, a longer duration of action, or an improved safety margin. This technical guide serves as a call to action for the scientific community to explore the untapped therapeutic potential of this intriguing molecule.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methoxy-N-methyldesloratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-N-methyldesloratadine, a known process-related impurity and potential degradation product of the antihistamine Desloratadine.[1] The described method is essential for quality control in pharmaceutical manufacturing and for stability studies of Desloratadine drug products. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and data analysis, ensuring reliable and reproducible results.

Introduction

This compound is an impurity that can arise during the synthesis or storage of Desloratadine.[1] Its monitoring is crucial to ensure the safety, efficacy, and quality of the final drug product. Regulatory agencies require strict control over such impurities. This document provides a comprehensive HPLC method designed for the accurate quantification of this compound. The methodology is based on established principles for the analysis of Desloratadine and its related substances, employing a reversed-phase C18 column and UV detection.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][3]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Desloratadine reference standard

-

Preparation of Solutions

-

Phosphate Buffer (0.025 M, pH 3.5): Dissolve approximately 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase: A mixture of Methanol and 0.025 M KH2PO4 buffer (pH 3.5) in a ratio of 85:15 (v/v).[4] Degas the mobile phase prior to use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).

Sample Preparation

-

Drug Substance: Accurately weigh and dissolve the Desloratadine drug substance in the mobile phase to a final concentration suitable for analysis.

-

Drug Product (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a portion of the powder equivalent to a single dose of Desloratadine into a suitable volumetric flask.

-

Add a sufficient volume of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the analyte.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : 0.025 M KH2PO4 (pH 3.5) (85:15, v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 248 nm[4] |

| Run Time | Approximately 10 minutes |

Data Presentation

Method Validation Parameters

The following table summarizes the typical validation parameters for a similar HPLC method for related compounds, which should be established for this compound.

| Parameter | Expected Range/Value |

| Linearity (Correlation Coefficient, r²) | > 0.998[2] |

| Limit of Detection (LOD) | 1-5 ng/mL |

| Limit of Quantification (LOQ) | 5-15 ng/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from Desloratadine or other impurities |

Sample Chromatogram Data (Hypothetical)

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Desloratadine | ~5.1 | < 1.5 | > 2000 |

| This compound | ~6.5 | < 1.5 | > 2000 |

Visualizations

Caption: Relationship between Desloratadine and its impurity.

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method outlined in this application note provides a reliable and efficient means for the quantitative analysis of this compound in the context of Desloratadine drug development and manufacturing. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper validation of this method in accordance with regulatory guidelines is essential before its implementation in a quality control setting. This will ensure the consistent quality and safety of Desloratadine pharmaceutical products.

References

- 1. This compound | 165739-72-0 | Benchchem [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]

- 4. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma | Bentham Science [benthamscience.com]

Application Note: Structural Elucidation of 3-Methoxy-N-methyldesloratadine using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the comprehensive structural elucidation of 3-Methoxy-N-methyldesloratadine, a derivative of the second-generation antihistamine desloratadine. Utilizing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments, an unambiguous assignment of all proton and carbon signals was achieved. The methodologies and spectral interpretations outlined herein provide a robust framework for the characterization of desloratadine analogues and other complex heterocyclic molecules.

Introduction

This compound is a potential metabolite or synthetic derivative of desloratadine, a long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity[1]. The structural confirmation of such compounds is a critical step in drug metabolism studies and new drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive determination of molecular structure in solution[2][3]. This note provides a detailed protocol and data analysis for the complete structural assignment of this compound, demonstrating the power of modern NMR techniques.

Experimental Protocols

Sample Preparation

A 10 mg sample of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was vortexed for 30 seconds to ensure homogeneity and then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K for all experiments.

-

¹H NMR: A standard single-pulse experiment was performed. Key parameters included a 90° pulse width, an acquisition time of 3.0 seconds, and a relaxation delay of 1.5 seconds[4]. A total of 16 scans were accumulated.

-

¹³C NMR: A proton-decoupled ¹³C experiment was conducted with a 30° pulse width and a 2-second relaxation delay. A total of 1024 scans were acquired.

-

COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed to establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with multiplicity editing was used to determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to identify 2- and 3-bond ¹H-¹³C correlations.

Results and Discussion

The structure and numbering scheme for this compound are shown in Figure 1.

Figure 1. Structure and numbering of this compound.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR chemical shifts were assigned based on chemical shift theory, multiplicities, and comprehensive analysis of 2D NMR data. All quantitative data are summarized in Tables 1 and 2.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration |

| H-1 | 7.98 | d | 2.5 | 1H |

| H-4 | 6.85 | d | 2.5 | 1H |

| H-7 | 7.18 | d | 2.1 | 1H |

| H-9 | 7.12 | dd | 8.3, 2.1 | 1H |

| H-10 | 7.05 | d | 8.3 | 1H |

| H-5a/b | 3.20 - 3.45 | m | - | 2H |

| H-6a/b | 2.85 - 3.05 | m | - | 2H |

| H-2'/6'a | 2.95 | m | - | 2H |

| H-2'/6'b | 2.65 | m | - | 2H |

| H-3'/5'a | 2.40 | m | - | 2H |

| H-3'/5'b | 2.20 | m | - | 2H |

| N-CH₃ | 2.35 | s | - | 3H |

| O-CH₃ | 3.91 | s | - | 3H |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | 148.5 | CH |

| C-2 | 155.2 | C |

| C-3 | 162.1 | C |

| C-4 | 108.9 | CH |

| C-4a | 135.8 | C |

| C-5 | 31.5 | CH₂ |

| C-6 | 32.1 | CH₂ |

| C-6a | 138.9 | C |

| C-7 | 131.2 | CH |

| C-8 | 133.5 | C |

| C-9 | 128.7 | CH |

| C-10 | 126.4 | CH |

| C-10a | 139.5 | C |

| C-11 | 140.1 | C |

| C-11a | 132.8 | C |

| C-1' | 129.8 | C |

| C-2'/6' | 34.5 | CH₂ |

| C-3'/5' | 31.0 | CH₂ |

| N-CH₃ | 46.2 | CH₃ |

| O-CH₃ | 55.8 | CH₃ |

Structural Elucidation using 2D NMR

The ¹H NMR spectrum revealed signals consistent with a substituted pyridine ring, a chlorinated benzene ring, a methoxy group, an N-methyl group, and aliphatic protons of the cyclohepta and piperidine rings.

-

Aromatic Systems: The COSY spectrum confirmed the coupling between H-9 and H-10 on the chlorinated benzene ring. The two doublets at δ 7.98 (H-1) and δ 6.85 (H-4) showed a small coupling constant (J = 2.5 Hz), characteristic of a meta-relationship on the pyridine ring.

-

Methoxy and N-Methyl Groups: The sharp singlets at δ 3.91 and δ 2.35 were assigned to the methoxy (O-CH₃) and N-methyl (N-CH₃) protons, respectively. The HMBC spectrum was crucial for placing these groups. The methoxy protons (δ 3.91) showed a strong correlation to the carbon at δ 162.1 (C-3), confirming its position on the pyridine ring. The N-methyl protons (δ 2.35) showed correlations to the piperidine carbons C-2'/6' (δ 34.5), confirming its attachment to the piperidine nitrogen.

-

Aliphatic Bridge and Piperidine Ring: The complex multiplets between δ 2.20 and δ 3.45 correspond to the protons of the seven-membered ring and the piperidine moiety. COSY correlations established the connectivity within the piperidine ring (H-2' -> H-3' and H-6' -> H-5'). HSQC data correlated these protons to their respective carbons.

-

Connectivity Confirmation (HMBC): The HMBC spectrum provided the final evidence for the overall structure. Key correlations included:

-

H-1 (δ 7.98) to C-3 (δ 162.1) and C-11a (δ 132.8).

-

H-10 (δ 7.05) to C-6a (δ 138.9) and C-11a (δ 132.8).

-

Piperidine protons H-2'/6' (δ 2.95/2.65) to the olefinic carbon C-1' (δ 129.8).

-

Bridge protons H-6 (δ 2.85-3.05) to aromatic carbons C-6a (δ 138.9) and C-7 (δ 131.2).

-

These correlations, visualized in the diagrams below, unambiguously connect the pyridine, cyclohepta, benzene, and piperidine rings to form the complete structure of this compound.

Visualizations

Conclusion

The combination of 1D and 2D NMR spectroscopy provided a definitive and complete structural characterization of this compound. The presented protocols and data analysis strategy are broadly applicable for the structural elucidation of complex organic small molecules, particularly in the fields of drug metabolism and medicinal chemistry.

References

Application Note: The Use of 3-Methoxy-N-methyldesloratadine as a Certified Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction